Cyclohexane-1,4-dicarbonyl dichloride

Description

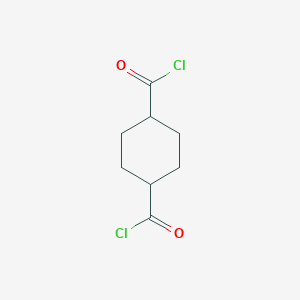

Cyclohexane-1,4-dicarbonyl dichloride (CAS: 13170-66-6) is a cyclohexane derivative with two acyl chloride groups at the 1,4-positions. Its molecular formula is C₈H₁₀Cl₂O₂, with an average molecular mass of 209.066 g/mol and a monoisotopic mass of 208.005785 g/mol . The compound is used in organic synthesis, particularly as a reactive intermediate for forming amides, esters, and polymers due to the electrophilic nature of the carbonyl chloride groups. Industrially, it is available at 95% purity and is synthesized via reactions of cyclohexane-1,4-dicarboxylic acid with chlorinating agents like the Vilsmeier-Haack reagent .

Structure

3D Structure

Properties

IUPAC Name |

cyclohexane-1,4-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTYZWJVMWWWDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001291864 | |

| Record name | 1,4-Cyclohexanedicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001291864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13170-66-6 | |

| Record name | 1,4-Cyclohexanedicarbonyl dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13170-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Cyclohexanedicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001291864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexane dicarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.252.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexane-1,4-dicarbonyl dichloride can be synthesized through several methods. One common method involves the reaction of terephthalic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:

C6H4(COOH)2+2SOCl2→C6H4(COCl)2+2SO2+2HCl

In this reaction, terephthalic acid is converted to terephthaloyl chloride, which can then be hydrogenated to produce hexahydroterephthaloyl chloride. The hydrogenation step is usually carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature.

Industrial Production Methods

Industrial production of hexahydroterephthaloyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane-1,4-dicarbonyl dichloride undergoes various chemical reactions, including:

Substitution Reactions: The chloride groups can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters, respectively.

Hydrolysis: In the presence of water, hexahydroterephthaloyl chloride can hydrolyze to form hexahydroterephthalic acid.

Polymerization: It can react with diamines or diols to form polyamides or polyesters, respectively.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., ethylenediamine) and alcohols (e.g., methanol). These reactions are typically carried out at room temperature or slightly elevated temperatures.

Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.

Polymerization: The reaction conditions depend on the type of polymer being synthesized. For polyamides, the reaction is usually carried out at high temperatures (200-300°C) in the presence of a catalyst.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Hexahydroterephthalic Acid: Formed from hydrolysis.

Polymers: Formed from polymerization reactions.

Scientific Research Applications

Cyclohexane-1,4-dicarbonyl dichloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various polymers, such as polyamides and polyesters. These polymers have applications in the production of fibers, films, and engineering plastics.

Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: It serves as an intermediate in the synthesis of drug molecules and other therapeutic agents.

Industry: It is used in the production of high-performance materials, such as aramid fibers, which are known for their strength and thermal stability.

Mechanism of Action

The mechanism of action of hexahydroterephthaloyl chloride primarily involves its reactivity as an acid chloride. The compound readily reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. These reactions are facilitated by the presence of the electron-withdrawing chloride groups, which make the carbonyl carbon more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexane-1,4-dicarbonyl dichloride belongs to a class of cyclohexane-based diacyl chlorides. Below is a detailed comparison with analogs, focusing on substituents, stereochemistry, reactivity, and applications.

Structural Analogs with Alkyl Substituents

Compounds such as trans-4-isopropylcyclohexanecarbonyl chloride (CAS: 84855-54-9), trans-4-hexylcyclohexanecarbonyl chloride (CAS: 67589-91-7), and trans-4-octylcyclohexanecarbonyl chloride (CAS: 80022-86-2) share the cyclohexane backbone but feature single acyl chloride groups with varying alkyl chains. Key differences include:

- Reactivity : Longer alkyl chains (e.g., hexyl, octyl) reduce electrophilicity at the carbonyl carbon, slowing nucleophilic substitution compared to this compound .

- Solubility: Bulkier substituents enhance lipophilicity, making these analogs more soluble in non-polar solvents.

- Applications : Used in surfactants and lipid-like molecules, whereas this compound is preferred for crosslinked polymers due to its bifunctional reactivity .

Stereochemical Variants: Cis vs. Trans Isomers

The cis and trans isomers of this compound exhibit distinct properties:

The trans isomer’s equatorial substituent arrangement reduces steric strain, enhancing thermal stability and crystallinity .

Functional Group Variants: Carbonyl Chloride vs. Carbonitrile

Cyclohexane-1,4-dicarbonitrile (C₈H₁₂N₂, CAS: Not provided) replaces acyl chloride groups with nitriles:

- Reactivity : Nitriles undergo hydrolysis to carboxylic acids or reduction to amines, unlike the acyl chloride’s nucleophilic substitution .

- Physical Properties : Lower density (0.91 g/cm³) and higher boiling point (246–247°C) compared to this compound .

- Applications : Used in polyamide synthesis and as a solvent, whereas the dichloride is specialized in peptide coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.